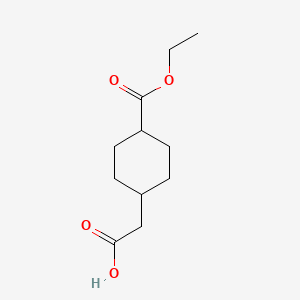
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid
概述
描述
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid is an organic compound with the molecular formula C11H18O4. It is characterized by the presence of an ethoxycarbonyl group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. This compound is used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid typically involves the esterification of cyclohexylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
化学反应分析
Types of Reactions
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of cyclohexylacetic acid derivatives.
Reduction: Formation of cyclohexylmethanol derivatives.
Substitution: Formation of substituted cyclohexylacetic acid derivatives.
科学研究应用
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The ethoxycarbonyl group can undergo hydrolysis to release acetic acid, which can then participate in metabolic pathways. The cyclohexyl ring provides structural stability and influences the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Cyclohexylacetic acid: Lacks the ethoxycarbonyl group, making it less reactive in certain chemical reactions.
Ethyl cyclohexylacetate: Contains an ester group but differs in the position of the functional groups.
Uniqueness
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid is unique due to the presence of both the ethoxycarbonyl and acetic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical transformations and applications.
属性
IUPAC Name |
2-(4-ethoxycarbonylcyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h8-9H,2-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZVRPZVVLUGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
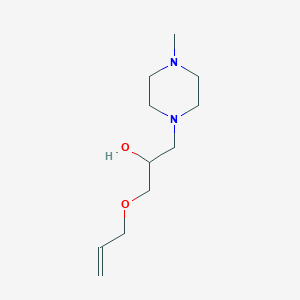
![2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2686912.png)
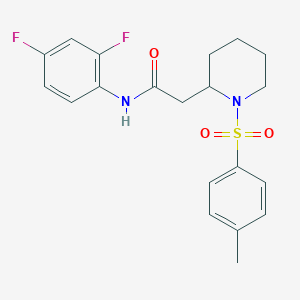
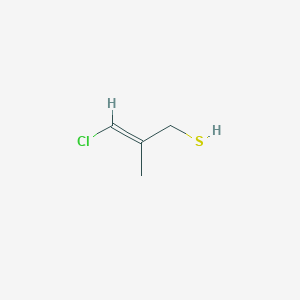
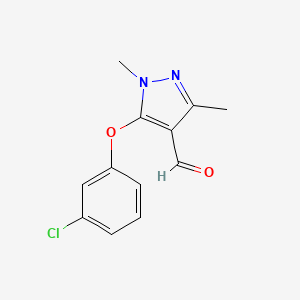
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2686916.png)
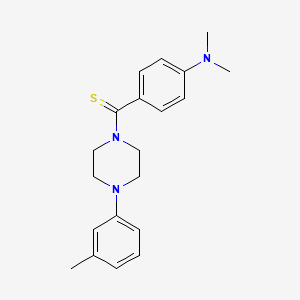
![2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2686919.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2686921.png)
![6-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2686925.png)
![4-butyl-3-((2,5-dimethylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2686926.png)
![N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2686927.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2686928.png)
![3-(4-fluorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2686929.png)
